molecular formula C17H17N3O4S B15030752 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]ethanol

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]ethanol

Cat. No.: B15030752
M. Wt: 359.4 g/mol
InChI Key: VHFQAZZIPZCWST-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]ethanol is a complex organic compound that features a benzothiazole ring system.

Preparation Methods

The synthesis of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]ethanol typically involves the condensation of 1,1-dioxido-1,2-benzothiazol-3-yl hydrazine with 3-methoxybenzaldehyde under acidic or basic conditions. The reaction is followed by the addition of ethanol to form the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(3-methoxyphenyl)methylideneamino]amino]ethanol

InChI

InChI=1S/C17H17N3O4S/c1-24-14-6-4-5-13(11-14)12-18-20(9-10-21)17-15-7-2-3-8-16(15)25(22,23)19-17/h2-8,11-12,21H,9-10H2,1H3/b18-12+

InChI Key

VHFQAZZIPZCWST-LDADJPATSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

COC1=CC=CC(=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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